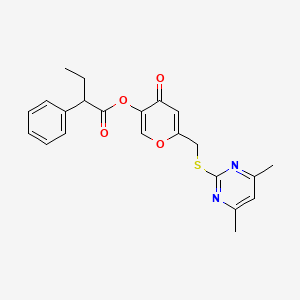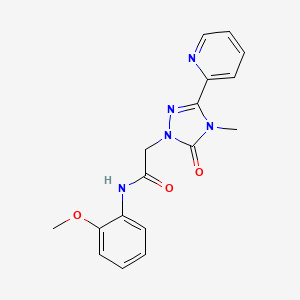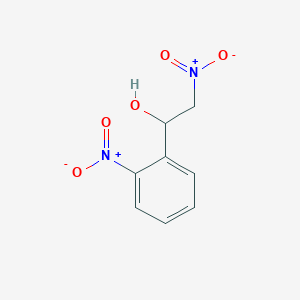
Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)piperidine-1-carboxylate" is a complex molecule that likely features a pyridine ring, an oxadiazole ring, and piperidine rings based on its name. This type of compound may be involved in various chemical reactions and could have applications in medicinal chemistry due to the presence of these heterocyclic components.
Synthesis Analysis
The synthesis of related compounds often involves the transformation of simpler molecules through reactions with various nucleophiles. For instance, ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates were synthesized from a dimethylamino precursor using N-nucleophiles . Similarly, direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary amines, including piperidine, under microwave-assisted conditions, has been reported to yield carboxamides . These methods could potentially be adapted for the synthesis of the compound , utilizing piperidine as a nucleophile and appropriate heterocyclic precursors.
Molecular Structure Analysis
The molecular structure of related compounds often includes significant supramolecular interactions. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits intermolecular C-H...O and C-H...π interactions, which stabilize the crystal structure . These interactions are crucial for the stability and properties of the compounds and would be expected to play a role in the molecular structure of the compound under analysis.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds depending on the nucleophilic reagent used . The presence of reactive functional groups such as amines, carboxylates, and cyano groups in the compound of interest suggests that it could also participate in a range of chemical transformations, potentially leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms and aromatic systems can affect the compound's solubility, boiling and melting points, and stability. The compound's reactivity would be influenced by the presence of functional groups capable of participating in various chemical reactions, such as nucleophilic substitutions or cycloadditions, as seen in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates .
Applications De Recherche Scientifique
Thiazole-aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) explored the design, synthesis, and evaluation of a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors, showing promise in antituberculosis activity without cytotoxic effects at certain concentrations. This research highlights the compound's utility in developing novel treatments against tuberculosis, a critical global health challenge (Jeankumar et al., 2013).
Novel Routes to Heterocyclic Compounds
Elnagdi et al. (1988) demonstrated the synthesis of Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound structurally related to the chemical , by condensing cyanoacetohydrazide with diethyl monoimidic malonate. The reactivity of this compound towards various electrophilic reagents was reported, offering new pathways in the synthesis of heterocyclic compounds with potential biological activities (Elnagdi et al., 1988).
Synthesis and Antibacterial Activity
Singh and Kumar (2015) explored the synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, starting from Ethyl pyridine-4-carboxylate. This research indicates the potential antibacterial applications of compounds synthesized from the base structure, emphasizing the importance of such chemical entities in developing new antimicrobial agents (Singh & Kumar, 2015).
Analytical and Spectral Study of Organic Ligands
Patel (2020) conducted a study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, focusing on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands. The antimicrobial activity of these compounds was tested against different human pathogenic bacteria, showcasing the compound's relevance in synthesizing and studying organic ligands with potential biomedical applications (Patel, 2020).
Synthesis of Anticancer Agents
Rehman et al. (2018) reported the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluated as promising anticancer agents. This study showcases the importance of such compounds in developing new therapeutic agents against cancer, further underlining the broad range of potential scientific research applications of the chemical (Rehman et al., 2018).
Propriétés
IUPAC Name |
ethyl 4-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-2-31-22(30)28-11-7-18(8-12-28)24-21(29)17-6-4-10-27(14-17)15-19-25-20(26-32-19)16-5-3-9-23-13-16/h3,5,9,13,17-18H,2,4,6-8,10-12,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMODZAFCFSTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3017939.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B3017942.png)
![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)


![1-((4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3017950.png)





